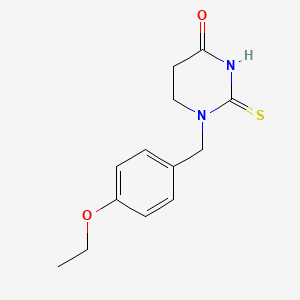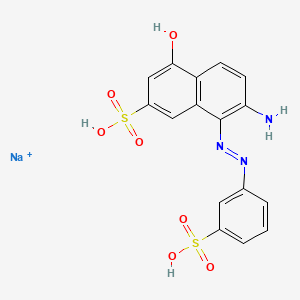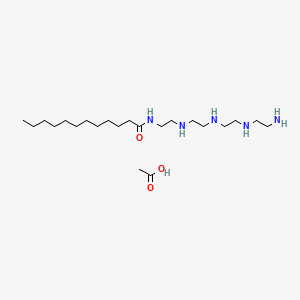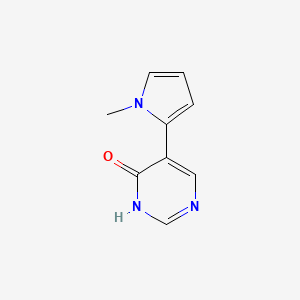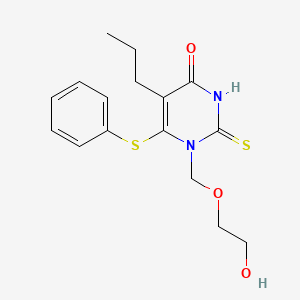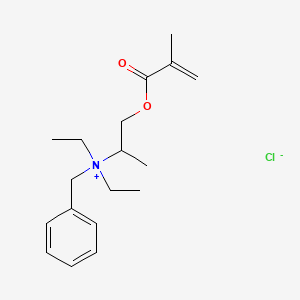
Idrocilamide, (Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Idrocilamide, (Z)-, involves the reaction of cinnamic acid with ethanolamine. The reaction typically occurs under mild conditions, with the presence of a catalyst to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of Idrocilamide, (Z)-, follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product. The use of high-quality reagents and advanced purification techniques is essential to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Idrocilamide, (Z)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of degradation products.
Substitution: Substitution reactions can occur at the amide or hydroxyl groups, leading to the formation of derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) is commonly used as an oxidizing agent.
Reduction: Sodium borohydride (NaBH4) can be used as a reducing agent.
Substitution: Various reagents, such as alkyl halides, can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Idrocilamide, (Z)-, has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Idrocilamide, (Z)-, involves its interaction with muscle fibers to exert a direct depressant effect on mechanical tension . The compound inhibits the metabolism of caffeine, which may contribute to its muscle relaxant properties . The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound affects calcium ion channels and neurotransmitter release .
Comparison with Similar Compounds
Cinnamic Acid Amides: Idrocilamide, (Z)-, belongs to the class of cinnamic acid amides, which are known for their aromatic structure and amide functional group.
Other Muscle Relaxants: Compounds such as methocarbamol and carisoprodol are also used as muscle relaxants but have different chemical structures and mechanisms of action.
Uniqueness: Idrocilamide, (Z)-, is unique due to its dual action as a muscle relaxant and anti-inflammatory agent. Its ability to inhibit caffeine metabolism sets it apart from other muscle relaxants, providing a distinct pharmacological profile .
Properties
CAS No. |
2080295-87-8 |
|---|---|
Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
(Z)-N-(2-hydroxyethyl)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C11H13NO2/c13-9-8-12-11(14)7-6-10-4-2-1-3-5-10/h1-7,13H,8-9H2,(H,12,14)/b7-6- |
InChI Key |
OSCTXCOERRNGLW-SREVYHEPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\C(=O)NCCO |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



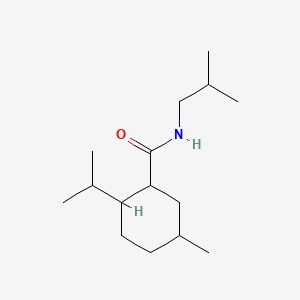
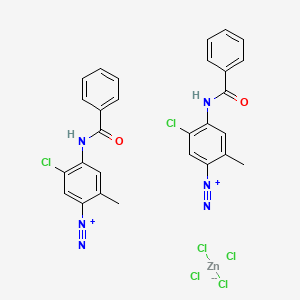
![1-Hydroxy-4-[[3-(2-methoxyethoxy)propyl]amino]anthraquinone](/img/structure/B12692450.png)
